5-Methoxy-6,7-methylenedioxyflavone
Overview
Description
5-Methoxy-6,7-methylenedioxyflavone is a flavonoid compound known for its unique chemical structure and potential biological activities Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6,7-methylenedioxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenolic precursors.
Methoxylation: Introduction of the methoxy group (-OCH3) at the 5-position of the flavone structure.
Methylenedioxy Formation: Formation of the methylenedioxy bridge between the 6 and 7 positions.
The reaction conditions often involve the use of catalysts and specific solvents to facilitate these transformations. For instance, methoxylation can be achieved using methyl iodide in the presence of a base, while the methylenedioxy bridge formation may require the use of formaldehyde and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6,7-methylenedioxyflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to its corresponding dihydroflavone.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of nutraceuticals and functional foods.
Mechanism of Action
The mechanism of action of 5-Methoxy-6,7-methylenedioxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Molecular Targets: The compound may interact with cellular receptors and enzymes involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
- 3’,4’,5-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone
- 5,7-Dihydroxy-3,6-Dimethoxy-3’,4’-Methylendioxyflavone
Uniqueness
5-Methoxy-6,7-methylenedioxyflavone is unique due to its specific methoxy and methylenedioxy substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of antioxidant and anti-inflammatory activities, making it a valuable compound for further research and application.
Properties
IUPAC Name |
9-methoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-19-17-15-11(18)7-12(10-5-3-2-4-6-10)22-13(15)8-14-16(17)21-9-20-14/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLORVNWTNPBMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC3=C1OCO3)OC(=CC2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152321 | |
Record name | 8H-1,3-Dioxolo(4,5-g)(1)benzopyran-8-one, 9-methoxy-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119120-32-0 | |
Record name | 8H-1,3-Dioxolo(4,5-g)(1)benzopyran-8-one, 9-methoxy-6-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119120320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8H-1,3-Dioxolo(4,5-g)(1)benzopyran-8-one, 9-methoxy-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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